molecular formula C20H18O5 B5167914 (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester

Cat. No.: B5167914
M. Wt: 338.4 g/mol
InChI Key: YFLUSQIYDABCMZ-UHFFFAOYSA-N
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Description

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its complex molecular structure, which includes a chromen core, a phenyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar chromen core but differ in functional groups.

    Flavonoids: Natural compounds with a chromen backbone, such as quercetin and kaempferol.

    Chalcones: Compounds with a similar phenyl group but different core structures.

Uniqueness

(7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-19(22)12-24-16-9-13(2)10-17-20(16)15(11-18(21)25-17)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUSQIYDABCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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